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Abstract
PF-4800567 is a potent, selective, and ATP-competitive small molecule inhibitor of Casein

Kinase 1 epsilon (CK1ε), a crucial serine/threonine kinase involved in the regulation of the

circadian clock and other cellular processes.[1][2][3][4] Developed by Pfizer, it serves as an

invaluable chemical probe for dissecting the specific biological functions of CK1ε, particularly in

distinguishing its role from the closely related isoform, CK1δ.[1][2] This technical guide

provides a comprehensive overview of PF-4800567's mechanism of action, supported by

quantitative data, detailed experimental protocols, and visualizations of its interaction with the

CK1ε signaling pathway.

Core Mechanism of Action
PF-4800567 functions as an ATP-competitive inhibitor, directly targeting the ATP-binding pocket

of CK1ε.[1][2][5] X-ray crystallography studies have provided critical insight into its binding

mode, revealing that PF-4800567 preferentially binds to the 'DFG-out' conformation of CK1ε.[2]

[6] This conformation is an inactive state of the kinase, and the inhibitor's ability to stabilize this

state is a key determinant of its potency and isoform selectivity.[2] The pyrazolopyrimidine core

of the molecule establishes crucial hydrogen bonds with the hinge region of the kinase, a

common interaction for kinase inhibitors, while other moieties of the compound extend into

hydrophobic pockets, enhancing binding affinity and selectivity.[2][7]
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Caption: Competitive inhibition of CK1ε by PF-4800567.

Quantitative Data: Potency and Selectivity
The efficacy and selectivity of PF-4800567 have been rigorously quantified through in vitro

biochemical assays and cell-based functional assays. The data consistently demonstrates a

high potency for CK1ε and significant selectivity over the related CK1δ isoform.

Table 1: In Vitro Inhibitory Activity of PF-4800567

Target Kinase IC50 (nM) Selectivity (over CK1δ)

CK1ε
32[1][4][8][9][10][11][12]
[13][14]

~22-fold[1][8]
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| CK1δ | 711[1][9][10][15] | - |

Table 2: Cellular Inhibitory Activity of PF-4800567

Target Kinase IC50 (µM)

CK1ε 2.65[1][5][9][14]

| CK1δ | 20.38[1][9][14] |

Table 3: Kinase Selectivity Profile of PF-4800567 A kinase panel screening assessed the

selectivity of PF-4800567 at a concentration of 1 µM against 50 other kinases.[1][15]

Kinase % Inhibition at 1 µM

Epidermal Growth Factor Receptor
(EGFR)

Significant[1][15]

| Other 49 kinases | Minimal to none[1] |

Role in the Circadian Clock Signaling Pathway
CK1ε is a key regulator of the mammalian circadian clock, a negative feedback loop that

governs daily physiological and behavioral rhythms.[1][4] Within this loop, the transcription

factors CLOCK and BMAL1 drive the expression of Period (PER) and Cryptochrome (CRY)

genes.[1] The resulting PER and CRY proteins dimerize in the cytoplasm, are phosphorylated

by kinases including CK1ε, and then translocate to the nucleus to inhibit their own transcription.

[1][15]

CK1ε-mediated phosphorylation is a critical step that marks PER proteins for subsequent

degradation, thereby controlling the timing of their nuclear entry and the overall period of the

clock.[4][11][13] By inhibiting CK1ε, PF-4800567 prevents the phosphorylation of PER proteins.

[11][13] This leads to their stabilization, accumulation, and altered nuclear translocation, which

can modulate the circadian period.[11][15] However, studies have shown that selective

inhibition of CK1ε with PF-4800567 has a minimal effect on the circadian period, in contrast to
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dual CK1δ/ε inhibitors, suggesting that CK1δ is the predominant isoform governing the speed

of the clock.[4][8]
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Caption: PF-4800567 action within the circadian feedback loop.

Key Experimental Protocols
The characterization of PF-4800567 relies on specific biochemical and cell-based assays. The

methodologies for key experiments are detailed below.

In Vitro Kinase Assay (for IC50 Determination)
This assay quantifies the direct inhibitory effect of PF-4800567 on purified kinase enzymes.

Objective: To determine the concentration of PF-4800567 required to inhibit 50% of CK1ε

and CK1δ activity.[1]

Materials:

Purified, recombinant human CK1ε and CK1δ enzymes.[1]

Specific peptide substrate (e.g., α-casein).[16]

ATP (at Km concentration for each enzyme).[1]

PF-4800567 serially diluted in DMSO.[1]

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[16]

Luminescent ATP detection reagent (e.g., Kinase-Glo®).[1]

384-well plates.[1]

Procedure:

Add assay buffer, purified kinase, and peptide substrate to the wells of a 384-well plate.[1]

Add PF-4800567 at various concentrations or DMSO as a vehicle control.[1]

Incubate for 10-15 minutes at room temperature to allow for compound binding.[1]
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Initiate the kinase reaction by adding ATP.[1]

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature,

ensuring the reaction remains in the linear range.[1]

Terminate the reaction and measure the amount of remaining ATP using a luminescent

plate reader. The light output is inversely correlated with kinase activity.[15]

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to calculate the IC50 value.[15]

PER Protein Nuclear Localization Assay (Cell-Based)
This assay assesses the ability of PF-4800567 to inhibit CK1ε activity in a cellular context by

monitoring the subcellular localization of a key substrate.[2]

Objective: To measure the inhibition of CK1ε-mediated nuclear translocation of PER3 protein

in intact cells.[15]

Materials:

COS-7 or HEK293 cells.[2]

Expression plasmids: pEGFP-PER3 and a plasmid for human CK1ε.[2]

Transfection reagent.[2]

Complete growth medium (e.g., DMEM with 10% FBS).[2]

PF-4800567 serially diluted in DMSO.[2]

Nuclear counterstain (e.g., DAPI or Hoechst 33342).[2][16]

High-content imaging system or fluorescence microscope.[2]

Procedure:

Seed cells onto glass-bottom plates suitable for microscopy.[2]
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Co-transfect the cells with pEGFP-PER3 and the CK1ε expression plasmids.

Overexpression of CK1ε promotes the nuclear localization of PER3.[2][15]

24 hours post-transfection, replace the medium with fresh medium containing various

concentrations of PF-4800567 or a vehicle control (DMSO).[2]

Incubate for a defined period (e.g., 6 hours).[16]

Fix the cells (e.g., with 4% paraformaldehyde), permeabilize, and stain the nuclei with a

counterstain.[16]

Acquire images using fluorescence microscopy.

Quantify the results by measuring the fluorescence intensity ratio between the nucleus

and the cytoplasm. A decrease in this ratio indicates inhibition of CK1ε-mediated nuclear

translocation.[2]
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Caption: General workflow for the characterization of a selective kinase inhibitor.
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Conclusion
PF-4800567 hydrochloride is a well-characterized and highly selective inhibitor of CK1ε.[1] Its

mechanism as an ATP-competitive inhibitor that stabilizes the inactive 'DFG-out' kinase

conformation is well-established.[2] With a clear quantitative profile demonstrating high in vitro

potency and over 20-fold selectivity for CK1ε against CK1δ, it remains an indispensable tool for

researchers.[9][10] The detailed protocols provided herein serve as a guide for its application in

studying the nuanced roles of CK1ε in circadian biology and other signaling pathways.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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